{5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methanol
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Overview
Description
{5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methanol is an organic compound that features a furan ring substituted with a methanol group and a 4-methylphenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methanol typically involves the reaction of 5-bromofurfural with 4-methylthiophenol in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the reduction step.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
{5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) in acetic acid.
Major Products Formed
Oxidation: Formation of 5-[(4-Methylphenyl)sulfanyl]furan-2-carboxylic acid.
Reduction: Formation of 5-[(4-Methylphenyl)sulfanyl]furan-2-ylmethanol.
Substitution: Formation of halogenated or nitrated derivatives of the furan ring.
Scientific Research Applications
Chemistry
In chemistry, {5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its structural features allow it to interact with specific enzymes and receptors, making it a potential lead compound for the development of new drugs.
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials. Its chemical stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of {5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its interaction with enzymes involved in cell proliferation can result in anticancer activity.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural (HMF): A furan derivative with a hydroxymethyl group, known for its use in the production of bio-based chemicals.
2,5-Bis(hydroxymethyl)furan (BHMF): Another furan derivative with two hydroxymethyl groups, used as a monomer for bio-materials and fuels.
Uniqueness
{5-[(4-Methylphenyl)sulfanyl]furan-2-yl}methanol is unique due to the presence of the 4-methylphenylsulfanyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[5-(4-methylphenyl)sulfanylfuran-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-9-2-5-11(6-3-9)15-12-7-4-10(8-13)14-12/h2-7,13H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLFTJDKBHFSGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=C(O2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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